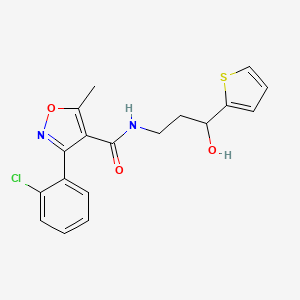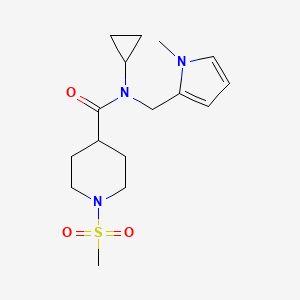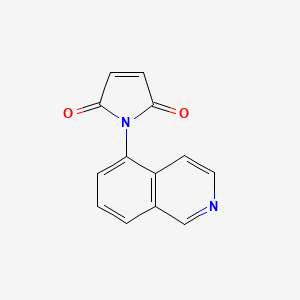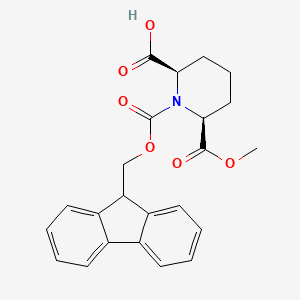![molecular formula C27H30N4O5S2 B2705170 N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 393835-07-9](/img/structure/B2705170.png)
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C27H30N4O5S2 and its molecular weight is 554.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Diversity and Inclusion Properties
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide, due to its complex structure, contributes to structural diversity and guest inclusion properties in metal complexes. This compound, through its twisted structure and axial chirality, enables the formation of various structurally characterized complexes, including macrocycles, zigzags, helices, and repeated rhomboids, showcasing the structural versatility derived from such ligands in coordination chemistry (Horikoshi & Mochida, 2006).
Role in Antibacterial and Antimicrobial Therapy
The compound’s sulfonamide group highlights its significance in antibacterial and antimicrobial therapy. Sulfonamide compounds are a crucial class of synthetic bacteriostatic antibiotics used for treating bacterial infections caused by various microorganisms. This review emphasizes the ongoing importance of primary sulfonamides in developing drugs and drug candidates for numerous conditions, including cancer, glaucoma, inflammation, and dandruff, among others (Gulcin & Taslimi, 2018).
Environmental Impact and Human Health
This compound, through its sulfonamide component, also plays a role in environmental science, particularly concerning the persistence of sulfonamides in the environment. Their presence, primarily derived from agricultural activities, poses potential hazards to human health due to changes in microbial populations. This area of research underscores the global concern and the need for effective administrative actions to mitigate risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Therapeutic Potential in Chronic Inflammatory Bowel Disease
Investigations into compounds like mesalazine, related to the sulfonylphenyl group, have shown therapeutic potential in treating chronic inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. These studies shed light on the mechanisms of action and the efficacy of such compounds in managing and maintaining remission in patients suffering from these conditions (Brogden & Sorkin, 1989).
Immunotoxicity and Immunomodulation
The pyrrolidin and sulfonate components of this compound contribute to research on immunotoxicity and immunomodulation. Compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) have shown various toxicities, including immunomodulation, which is a growing concern given their environmental persistence and human exposure. Understanding the immunotoxic effects of such compounds is crucial for assessing their overall impact on health and the environment (DeWitt et al., 2009).
Propiedades
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5S2/c32-27(21-8-12-24(13-9-21)37(33,34)30-17-3-4-18-30)29-23-10-14-25(15-11-23)38(35,36)31-19-2-1-7-26(31)22-6-5-16-28-20-22/h5-6,8-16,20,26H,1-4,7,17-19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPBADMLHFHZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine](/img/structure/B2705087.png)


![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2705094.png)


![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2705101.png)
![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)


![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)

